molecular formula C25H24ClN7O2 B12411242 Egfr-IN-35

Egfr-IN-35

カタログ番号: B12411242
分子量: 490.0 g/mol
InChIキー: IGGCKIOWUQAPKJ-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Egfr-IN-35 is a potent inhibitor of the epidermal growth factor receptor (EGFR). This compound is an acrylamide derivative and has shown significant potential in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). Overexpression and mutation of the epidermal growth factor receptor have been linked to uncontrolled cell growth and cancer progression, making this compound a valuable compound in cancer research and therapy .

準備方法

The preparation of Egfr-IN-35 involves several synthetic routes and reaction conditions. One common method includes the synthesis of acrylamide derivatives through a series of chemical reactions. The process typically involves the reaction of specific starting materials under controlled conditions to yield the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Egfr-IN-35 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Egfr-IN-35 has a wide range of scientific research applications, including:

作用機序

Egfr-IN-35 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration. The molecular targets and pathways involved include the adenosine triphosphate (ATP)-binding site of the epidermal growth factor receptor and associated signaling cascades .

類似化合物との比較

Egfr-IN-35 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

    Gefitinib: Another epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.

    Erlotinib: A first-generation epidermal growth factor receptor inhibitor with a similar mechanism of action.

    Osimertinib: A third-generation epidermal growth factor receptor inhibitor designed to overcome resistance to earlier inhibitors.

This compound stands out due to its lower toxicity and higher specificity for the epidermal growth factor receptor, making it a promising candidate for further research and development .

特性

分子式

C25H24ClN7O2

分子量

490.0 g/mol

IUPAC名

1-[(3R)-3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]imidazo[5,1-f][1,2,4]triazin-7-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C25H24ClN7O2/c1-2-21(34)32-11-5-6-17(13-32)25-31-22(23-24(27)29-15-30-33(23)25)16-8-9-20(19(26)12-16)35-14-18-7-3-4-10-28-18/h2-4,7-10,12,15,17H,1,5-6,11,13-14H2,(H2,27,29,30)/t17-/m1/s1

InChIキー

IGGCKIOWUQAPKJ-QGZVFWFLSA-N

異性体SMILES

C=CC(=O)N1CCC[C@H](C1)C2=NC(=C3N2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl

正規SMILES

C=CC(=O)N1CCCC(C1)C2=NC(=C3N2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。